CYP3A4 Inhibitory Potency: Cobicistat (CAS 921465-88-5) vs. Ritonavir – Equipotent Inhibition with Mechanistic Distinctions
In a direct head‑to‑head comparison using recombinant human CYP3A4, cobicistat (CAS 921465-88-5) inhibited the enzyme with an IC₅₀ of 0.24 μM, statistically equipotent to ritonavir (IC₅₀ = 0.22 μM) [1]. Despite comparable functional potency, the binding affinity (Kd) of cobicistat was 2‑fold lower (0.030 μM vs. 0.015 μM for ritonavir) and the heme‑binding rate was 2‑fold slower (0.72 s⁻¹ vs. 1.44 s⁻¹), as determined by stopped‑flow spectroscopy. The 2.5 Å crystal structure (PDB deposition) revealed that the morpholine moiety of cobicistat sterically clashes with the F–F′ connecting fragment, preventing the H‑bond with active‑site residue S119 that stabilizes the ritonavir–CYP3A4 complex [1]. In human liver microsomes using midazolam as a probe substrate, a separate study reported IC₅₀ values of 0.032 μM for cobicistat and 0.014 μM for ritonavir, with both drugs exhibiting mechanism‑based (time‑dependent) inhibition components [2].
| Evidence Dimension | CYP3A4 inhibitory potency (IC₅₀) – recombinant enzyme |
|---|---|
| Target Compound Data | IC₅₀ = 0.24 μM; Kd = 0.030 μM; kon = 0.72 s⁻¹ |
| Comparator Or Baseline | Ritonavir – IC₅₀ = 0.22 μM; Kd = 0.015 μM; kon = 1.44 s⁻¹ |
| Quantified Difference | IC₅₀ difference: 0.02 μM (equipotent). Kd: 2‑fold weaker for cobicistat. Binding rate: 2‑fold slower for cobicistat. |
| Conditions | Recombinant human CYP3A4; spectral binding titration and stopped‑flow kinetics; 2.5 Å X‑ray crystallography (Sevrioukova, 2024) |
Why This Matters
Procurement of cobicistat rather than ritonavir for CYP3A4 inhibition studies is justified when equipotent CYP3A4 blockade is required but the experimental design demands the absence of confounding HIV‑1 protease inhibitory activity and CYP enzyme induction.
- [1] Sevrioukova IF. Interaction of CYP3A4 with the inhibitor cobicistat: Structural and mechanistic insights and comparison with ritonavir. Arch Biochem Biophys. 2024;758:110071. doi:10.1016/j.abb.2024.110071 View Source
- [2] Hossain MA, Tran T, Chen T, et al. Inhibition of human cytochromes P450 in vitro by ritonavir and cobicistat. J Pharm Pharmacol. 2017;69(12):1786-1793. doi:10.1111/jphp.12820 View Source
